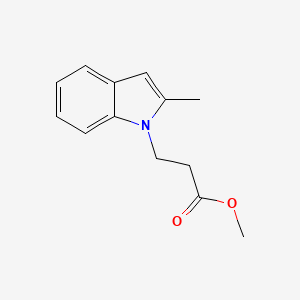
Methyl 2-methyl-1H-indole-1-propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl ester group attached to a propanoate chain, which is further connected to a 2-methyl-1H-indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole core.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation, which enhances the yield and regioselectivity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective route for production .
化学反応の分析
Types of Reactions
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles to the indole ring.
科学的研究の応用
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, sanitizers, and corrosion inhibitors.
作用機序
The mechanism of action of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- Methyl 3-(1H-indol-3-yl)propanoate
- Methyl 3-(1-methyl-1H-indol-3-yl)propanoate
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
Uniqueness
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is unique due to the presence of a 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other indole derivatives .
特性
CAS番号 |
57662-82-5 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
methyl 3-(2-methylindol-1-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-10-9-11-5-3-4-6-12(11)14(10)8-7-13(15)16-2/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
VXPCBOZSYSMTAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


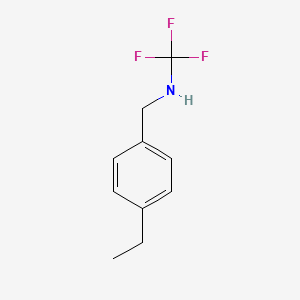
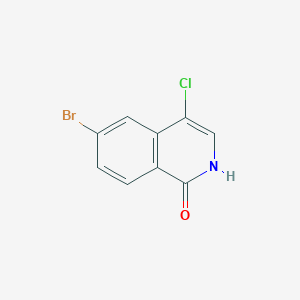
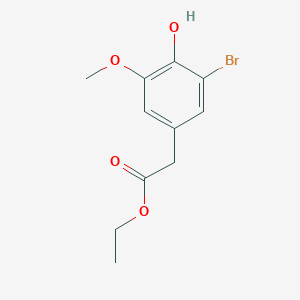
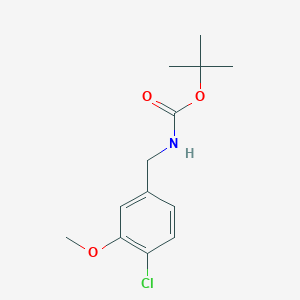
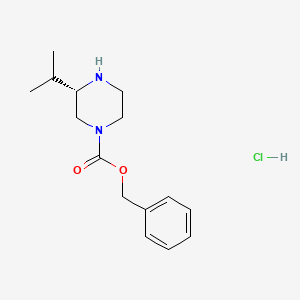
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
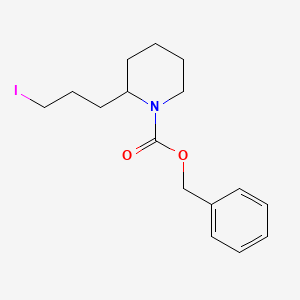
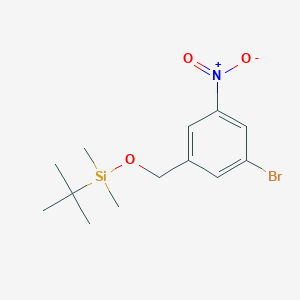
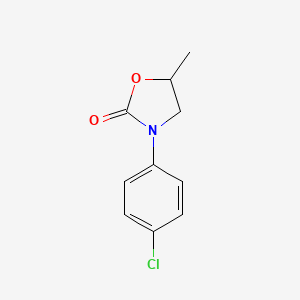

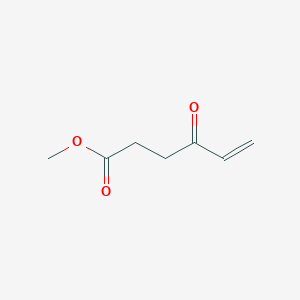
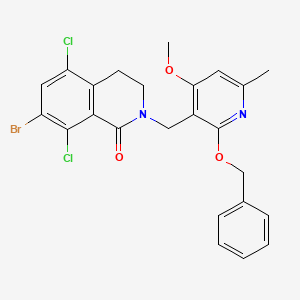
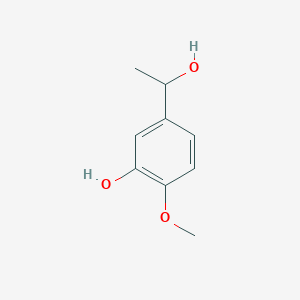
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
